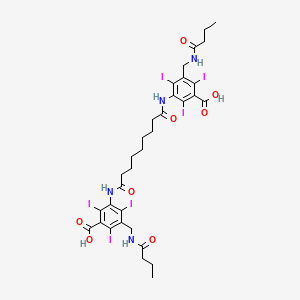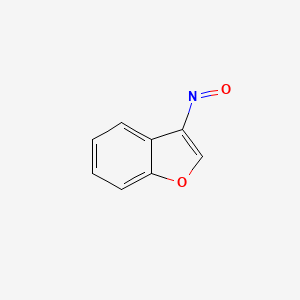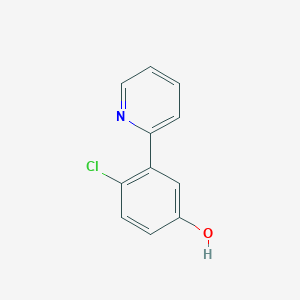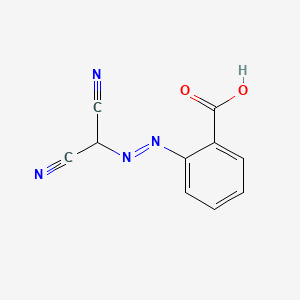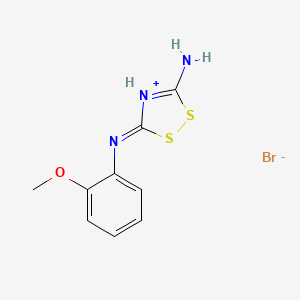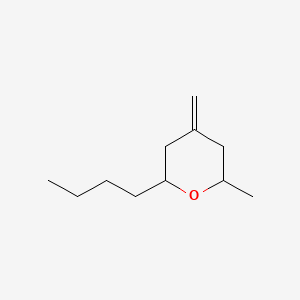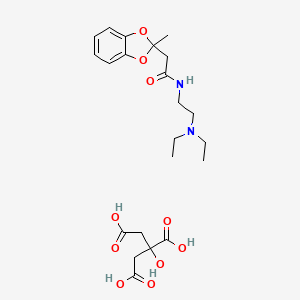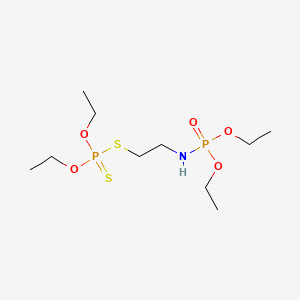
2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine involves multiple steps, typically starting with the reaction of diethyl phosphorochloridothioate with an appropriate amine. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and equipment .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphinothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or phosphine derivatives .
Applications De Recherche Scientifique
2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with acetylcholinesterase, affecting nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diethoxyphosphinothioylsulfanyl-N,N-dipropyl-acetamide
- 2-Diethoxyphosphinothioylsulfanyl-N-methyl-propanamide
- 2-Diethoxyphosphinothioylsulfanyl-N,N-diethyl-acetamide
Uniqueness
2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.
Propriétés
Numéro CAS |
23497-21-4 |
|---|---|
Formule moléculaire |
C10H25NO5P2S2 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C10H25NO5P2S2/c1-5-13-17(12,14-6-2)11-9-10-20-18(19,15-7-3)16-8-4/h5-10H2,1-4H3,(H,11,12) |
Clé InChI |
WWFNFWZMQWQLJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NCCSP(=S)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


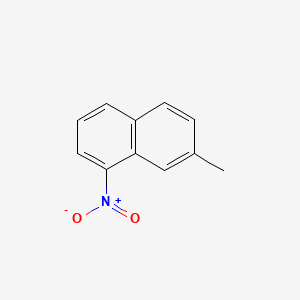
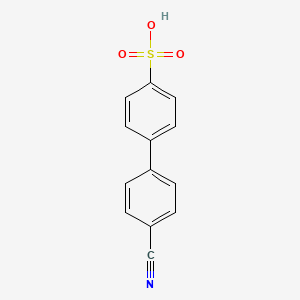
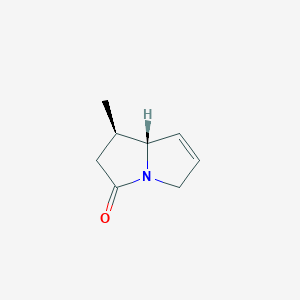
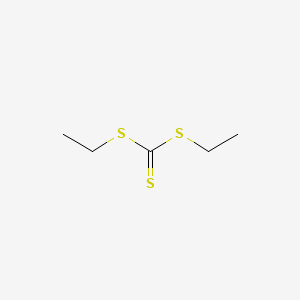
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
